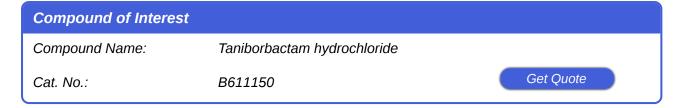


# Taniborbactam: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Taniborbactam (formerly VNRX-5133) is an investigational, bicyclic boronate  $\beta$ -lactamase inhibitor (BLI) being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2] Its significance lies in its broad spectrum of activity, which includes inhibition of both serine- $\beta$ -lactamases (SBLs) of Ambler classes A, C, and D, and metallo- $\beta$ -lactamases (MBLs) of class B.[2][3] This positions taniborbactam as a promising agent to restore the efficacy of  $\beta$ -lactam antibiotics against multidrug-resistant pathogens, a critical challenge in modern medicine. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of taniborbactam.

# **Chemical Structure and Properties**

Taniborbactam is a synthetic organic molecule containing a unique bicyclic boronate core, which is crucial for its inhibitory activity.[4]

Chemical Identifiers



Identifier	Value
IUPAC Name	(3R)-3-[[2-[4-(2- Aminoethylamino)cyclohexyl]acetyl]amino]-2- hydroxy-3,4-dihydro-1,2-benzoxaborinine-8- carboxylic acid[5]
CAS Number	1613267-49-4[5]
Molecular Formula	C19H28BN3O5[6]
Molecular Weight	389.26 g/mol [6]
Synonyms	VNRX-5133, VNRX5133[5][7]

#### **Physicochemical Properties**

The following table summarizes key physicochemical properties of taniborbactam. It is important to note that some of these values are predicted based on computational models.

Property	Value	Source
Water Solubility	0.111 mg/mL (Predicted)	ALOGPS[6]
logP	-0.95 (Predicted)	ALOGPS[6]
pKa (Strongest Acidic)	3.78 (Predicted)	ChemAxon[6]
pKa (Strongest Basic)	10.38 (Predicted)	ChemAxon[6]
Polar Surface Area	133.91 Ų (Predicted)	ChemAxon[6]
Hydrogen Bond Donors	5 (Predicted)	ChemAxon[6]
Hydrogen Bond Acceptors	7 (Predicted)	ChemAxon[6]
Rotatable Bond Count	7 (Predicted)	ChemAxon[6]

# **Mechanism of Action**

Taniborbactam's primary mechanism of action is the inhibition of bacterial  $\beta$ -lactamase enzymes. These enzymes are the primary defense mechanism of many resistant bacteria

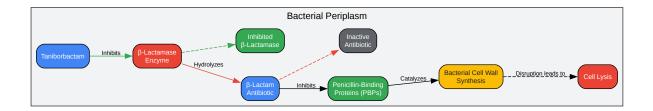


against β-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes, taniborbactam restores the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.

Taniborbactam exhibits a dual mechanism of inhibition:

- Serine-β-Lactamases (SBLs): It acts as a reversible covalent inhibitor. The boron atom forms
  a covalent bond with the catalytic serine residue in the active site of the SBL, leading to a
  stable but reversible complex. This prolonged residence time in the active site effectively
  sequesters the enzyme.[2][3]
- Metallo-β-Lactamases (MBLs): Against MBLs, which utilize zinc ions for catalysis, taniborbactam acts as a competitive inhibitor.[2] It binds to the active site, preventing the substrate from accessing the catalytic zinc ions.

The following diagram illustrates the general mechanism of  $\beta$ -lactamase inhibition by taniborbactam, leading to the potentiation of a  $\beta$ -lactam antibiotic's activity.



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Caption: Mechanism of action of taniborbactam in overcoming  $\beta$ -lactamase mediated resistance.

# **In Vitro Inhibitory Activity**

Taniborbactam has demonstrated potent inhibition against a wide range of β-lactamase enzymes, as evidenced by its low half-maximal inhibitory concentration (IC<sub>50</sub>) and inhibition



constant (K<sub>i</sub>) values.

Table of IC<sub>50</sub> Values for Taniborbactam Against Various β-Lactamases

β-Lactamase Target	Enzyme Class	IC50 (nM)
KPC-2	А	30[5]
AmpC	С	32[5]
OXA-48	D	42[5]
VIM-2	В	20[5]

Table of K<sub>i</sub> Values for Taniborbactam Against Serine and Metallo-β-Lactamases

β-Lactamase	Enzyme Class	Κ <sub>ι</sub> (μΜ)
SHV-5	Α	0.002 - 0.017[8]
KPC-2	Α	0.002 - 0.017[8]
CTX-M-15	Α	0.002 - 0.017[8]
P99 AmpC	С	0.002 - 0.017[8]
VIM-2	В	0.019[8]
NDM-1	В	0.081[8]

# **Experimental Protocols**

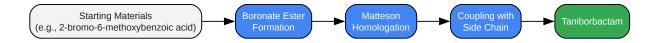
Detailed, step-by-step experimental protocols for the synthesis and specific assays of taniborbactam are often proprietary. However, the scientific literature provides a general outline of the methodologies employed.

# **Synthesis of Taniborbactam**

The synthesis of taniborbactam is a multi-step process. A key strategic element involves the Matteson homologation, a method for the stereospecific synthesis of  $\alpha$ -chloro boronic esters,



which serves as a crucial intermediate.[1] The general workflow can be conceptualized as follows:



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Caption: Generalized synthetic workflow for taniborbactam.

#### Methodology Outline:

- Preparation of the Boronate Ester: The synthesis typically begins with a functionalized benzoic acid derivative which is converted into a boronate ester.
- Matteson Homologation: The boronate ester undergoes Matteson homologation to introduce a chloromethyl group with stereochemical control, forming a key α-chloro boronic ester intermediate.[1]
- Side Chain Synthesis: A separate synthetic route is used to prepare the cyclohexylaminoethylacetyl side chain.
- Coupling and Deprotection: The α-chloro boronic ester is then coupled with the synthesized side chain. Subsequent deprotection steps yield the final taniborbactam molecule.

# **β-Lactamase Inhibition Assay (General Protocol)**

The inhibitory activity of taniborbactam against various  $\beta$ -lactamases is typically determined using a spectrophotometric assay with a chromogenic  $\beta$ -lactam substrate, such as nitrocefin.

#### Methodology Outline:

- Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme and a dilution series of taniborbactam are prepared in a suitable buffer (e.g., phosphate buffer).
- Pre-incubation: The enzyme is pre-incubated with varying concentrations of taniborbactam for a defined period to allow for inhibitor binding.



- Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate (e.g., nitrocefin).
- Measurement of Hydrolysis: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve. For determining the Kᵢ value, kinetic parameters are measured at various substrate and inhibitor concentrations and the data is fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

### Conclusion

Taniborbactam represents a significant advancement in the fight against antibiotic-resistant bacteria. Its broad-spectrum activity, encompassing both serine- and metallo-β-lactamases, addresses a critical unmet medical need. The data presented in this guide underscore its potent inhibitory properties and provide a foundational understanding for researchers and drug development professionals. Further clinical development will be crucial in establishing the therapeutic role of taniborbactam in treating serious Gram-negative infections.

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